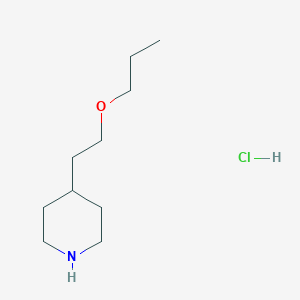

2-(4-Piperidinyl)ethyl propyl ether hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$^1$$H NMR signals (400 MHz, D$$_2$$O):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine N-CH$$_2$$ | 3.45–3.60 | Multiplet |

| Ethoxy CH$$2$$ (OCH$$2$$CH$$_2$$) | 3.35–3.42 | Triplet |

| Propyl CH$$2$$ (CH$$2$$CH$$2$$CH$$3$$) | 1.55–1.70 | Quintet |

| Piperidine ring protons | 1.20–1.45 | Multiplet |

$$^{13}$$C NMR (100 MHz, D$$_2$$O):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 207.74 [M+H]$$^+$$ (calculated for C$${10}$$H$${22}$$ClNO)

- Key fragments :

- m/z 171.28 (loss of HCl)

- m/z 98.11 (piperidine ring)

Comparative Structural Analysis with Positional Isomers

Positional Isomerism in Piperidine Ethers

The compound’s structural analogs differ in the substitution position on the piperidine ring:

The 4-substituted isomer exhibits enhanced aqueous solubility due to reduced steric hindrance around the protonated nitrogen, facilitating hydration. In contrast, the 3-substituted isomer shows a deshielded N-CH$$_2$$ group in NMR due to anisotropic effects from the adjacent ring carbon.

Electronic Environment Differences

- 4-Substituted isomer : Symmetric electron distribution minimizes ring strain.

- 3-Substituted isomer : Asymmetric charge distribution increases reactivity toward electrophiles.

属性

IUPAC Name |

4-(2-propoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIJVMNALKLLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. The general reaction scheme is as follows:

Formation of Alkoxide: The starting material, 4-piperidinol, is treated with a strong base such as sodium hydride (NaH) to form the corresponding alkoxide.

Ether Formation: The alkoxide is then reacted with 1-bromopropane under reflux conditions to form 2-(4-Piperidinyl)ethyl propyl ether.

Hydrochloride Formation: The resulting ether is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

化学反应分析

Types of Reactions

2-(4-Piperidinyl)ethyl propyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or tosylates in the presence of a strong base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted ethers or amines.

科学研究应用

Chemistry

- Reagent in Organic Synthesis : 2-(4-Piperidinyl)ethyl propyl ether hydrochloride serves as a reagent in organic synthesis, facilitating the preparation of complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and ether formations.

Biology

- Study of Biological Pathways : The compound is utilized in biological research to explore enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes.

Medicine

- Potential Therapeutic Effects : Research is ongoing into the therapeutic potential of this compound, particularly for neurological disorders. Its pharmacological properties may allow it to act on specific molecular targets, such as neurotransmitter receptors or enzymes involved in neurological function.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceutical intermediates. Its role as a building block in chemical manufacturing highlights its importance in the development of new drugs and therapeutic agents.

Uniqueness

This compound is distinguished by its ether linkage and propyl group, which influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit unique pharmacokinetic and pharmacodynamic properties that enhance its value for specific research and industrial applications.

Case Studies

- Neurological Research : A study examined the effects of this compound on neurotransmitter systems in animal models. Results indicated potential modulation of dopamine receptors, suggesting implications for treating conditions like Parkinson's disease.

- Synthesis Optimization : Research focused on optimizing synthetic routes for producing this compound using continuous flow reactors. This approach improved yield and purity compared to traditional batch methods.

- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed its potential as an inhibitor in metabolic pathways associated with drug metabolism, highlighting its relevance in pharmacology.

作用机制

The mechanism of action of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Key Observations:

The nicotinate ester in 2-(4-piperidinyl)ethyl nicotinate hydrochloride introduces hydrogen-bonding capacity, which may reduce CNS bioavailability compared to the target’s ether group .

Hydrochloride Salts :

- Hydrochloride formation (e.g., via HCl precipitation in diethyl ether, as in ) is a common purification step for piperidine derivatives, improving crystallinity and solubility .

Pharmacological and Receptor Selectivity

Piperidine derivatives exhibit diverse receptor interactions:

- Constitutive Activity : Brain-specific 5-HT₄ splice variants () highlight the importance of C-terminal modifications in receptor activation, a consideration for piperidine-based ligands .

- GABAₐ Antagonism : SR95103 (), though a pyridazinium chloride, demonstrates how hydrochloride salts enhance stability for CNS applications, a trait shared with the target compound .

生物活性

2-(4-Piperidinyl)ethyl propyl ether hydrochloride is an organic compound with the molecular formula C10H22ClNO. It is a hydrochloride salt derived from the ether of piperidine, which is a six-membered heterocyclic amine. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a piperidine ring, an ethyl group, and a propyl ether functional group. The presence of these groups contributes to its unique chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through the Williamson Ether Synthesis , which involves the nucleophilic substitution of an alkyl halide by an alkoxide. The steps are as follows:

- Formation of Alkoxide : Treat 4-piperidinol with sodium hydride (NaH) to generate the corresponding alkoxide.

- Ether Formation : React the alkoxide with 1-bromopropane under reflux conditions to yield 2-(4-Piperidinyl)ethyl propyl ether.

- Hydrochloride Formation : Treat the resulting ether with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may function as an inhibitor or modulator, affecting cellular processes such as neurotransmission and enzyme activity.

Target Interactions

- Enzyme Inhibition : Similar compounds have shown antimicrobial properties by inhibiting the growth of microorganisms through interference with their metabolic pathways.

- Receptor Modulation : Some studies suggest that derivatives of piperidine can interact with serotoninergic and dopaminergic receptors, indicating potential applications in neuropharmacology .

Research Findings

Recent studies have highlighted the potential therapeutic effects of this compound:

- Antimicrobial Activity : Research indicates that compounds structurally related to this compound exhibit significant antimicrobial effects against clinically isolated strains .

- Neuropharmacological Applications : Investigations into piperidine derivatives have suggested their utility in treating neurological disorders, including Alzheimer's disease and other cognitive impairments .

Case Studies

- Anticancer Properties : A study evaluated a series of piperidine derivatives, including those related to this compound, showing promising results in inducing cell death in glioblastoma cells through mechanisms involving microtubule disruption .

- Neuroleptic Potential : Another examination focused on benzoylpiperidine derivatives indicated their capacity to bind selectively to serotonin and dopamine receptors, suggesting that similar piperidine compounds could serve as effective neuroleptics with reduced side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring | Basic amine properties; moderate activity |

| N-Methylpiperidine | Methylated derivative | Enhanced receptor interaction |

| 2-(4-Piperidinyl)ethanol | Alcohol derivative | Potential neuroprotective effects |

| This compound | Ether linkage and propyl group | Promising neuropharmacological applications |

常见问题

Q. What are the established synthetic routes for 2-(4-piperidinyl)ethyl propyl ether hydrochloride, and how is the product characterized?

The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, the piperidine moiety may react with a halogenated ethyl propyl ether precursor under basic conditions (e.g., NaOH in dichloromethane) . Post-synthesis, characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the piperidinyl proton environment (δ 2.5–3.5 ppm) and ether linkages.

- HPLC (C18 columns, UV detection at 210–254 nm) to assess purity (>98%), often using reference standards (e.g., similar piperidine derivatives in and ) .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z ~262).

Q. Which analytical methods are recommended for purity assessment and impurity profiling?

- HPLC with photodiode array detection is standard, using gradients of acetonitrile/water (0.1% TFA) to resolve polar impurities.

- Titrimetric methods (e.g., non-aqueous titration with HClO₄) quantify hydrochloride content .

- Karl Fischer titration ensures low water content (<0.5%), critical for stability .

Q. How should researchers design initial pharmacological assays for this compound?

- Receptor binding assays : Screen against GPCRs (e.g., adrenergic, serotonin receptors) using radioligands like [³H]prazosin (α₁-adrenoceptor) or [³H]5-CT (5-HT₁ receptors) .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO-K1) to assess agonism/antagonism .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent may enhance ether bond formation efficiency .

- Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to remove hydrophobic byproducts .

Q. What strategies resolve contradictions in reported pharmacological efficacy across studies?

- Orthogonal assays : Validate receptor affinity data using both radioligand displacement (e.g., [³H]RX821002 for α₂-adrenoceptors) and functional readouts (e.g., GTPγS binding) .

- Structural analogs : Compare activity of derivatives (e.g., modifying the propyl ether chain) to pinpoint pharmacophore requirements .

Q. How can co-eluting impurities in HPLC be addressed during method development?

- Hyphenated techniques : LC-MS/MS identifies impurities via fragmentation patterns (e.g., loss of HCl or propyl ether groups).

- Ion chromatography : Resolve charged degradation products (e.g., free piperidine) using anion-exchange columns .

Q. What experimental approaches elucidate the compound’s metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic pathways (e.g., oxidative dealkylation) .

Methodological Best Practices

Q. How should stability studies be designed to predict shelf-life under varying conditions?

- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC.

- Forced degradation : Expose to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to identify major degradation pathways .

Q. What in silico tools are effective for mechanistic studies of receptor interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。